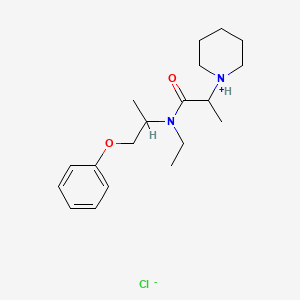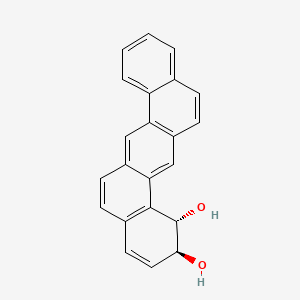
2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid is an organic compound with the molecular formula C16H12F2O3. This compound is characterized by the presence of two fluorine atoms and a dimethylbenzoyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with 3,6-difluorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylbenzoic acid: Lacks the fluorine atoms and has different chemical properties.
3,6-Difluorobenzoic acid: Lacks the dimethylbenzoyl group and exhibits different reactivity.
2-(2,5-Dimethylbenzoyl)benzoic acid: Similar structure but without fluorine atoms.
Uniqueness
2-(2,5-Dimethylbenzoyl)-3,6-difluorobenzoic acid is unique due to the combination of dimethylbenzoyl and difluorobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H12F2O3 |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
2-(2,5-dimethylbenzoyl)-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C16H12F2O3/c1-8-3-4-9(2)10(7-8)15(19)13-11(17)5-6-12(18)14(13)16(20)21/h3-7H,1-2H3,(H,20,21) |
Clé InChI |
QNCZXLUCUJRNGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)C2=C(C=CC(=C2C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















